4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is involved in various synthetic processes. For instance, it undergoes α-lithiation and electrophilic substitution to yield 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a mild electrophilic substitution method for the tetrahydroquinoline core (Bouclé et al., 2010). Also, enantiomerically pure benzothiazines, used as templates for synthesizing a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, highlight its potential biological and pharmacological significance (Harmata & Hong, 2007).
Biological Activity and Pharmacological Potential
The synthesis methods for 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones are significant due to their biological activity. Derivatives of 4-aryl-3,4-dihydroquinolin-2(1H)-one have been used in the synthesis of molecules such as anticancer drug tipifarnib (Mierina et al., 2016).
Antiradical Properties
The antiradical activity of synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been examined, with derivatives of syringaldehyde showing the highest antiradical activity. These compounds' activities in tests like the 2,2-diphenyl-1-picrylhydrazyl inhibition test are comparable to or higher than those of widely used antioxidants (Mieriņa et al., 2014).
Photophysical Studies
Studies on photophysical processes in derivatives of dihydroquinolines, such as the exchange between rotamers, provide insights into their structural behavior and potential applications in material sciences and molecular engineering (Akhmedov et al., 2004).
Properties
IUPAC Name |
4,4,8-trimethyl-1,3-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-5-4-6-9-11(8)13-10(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIGIZPLMNHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600810 | |
Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120689-98-7 | |
Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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